![molecular formula C18H17N3O3S B11014880 N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-phenylalanine](/img/structure/B11014880.png)
N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrole ring, and a phenylpropanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID typically involves multi-step organic synthesis. The key steps include the formation of the thiazole and pyrrole rings, followed by their coupling with the phenylpropanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S)-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
(2S)-2-({[4-METHYL-2-(1H-PYRROL-1-YL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-PHENYLPROPANOIC ACID is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H17N3O3S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(2S)-2-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H17N3O3S/c1-12-15(25-18(19-12)21-9-5-6-10-21)16(22)20-14(17(23)24)11-13-7-3-2-4-8-13/h2-10,14H,11H2,1H3,(H,20,22)(H,23,24)/t14-/m0/s1 |
InChI Key |
POCBBEPMDVUYDC-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-5-nitro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11014800.png)
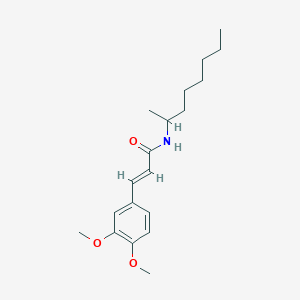
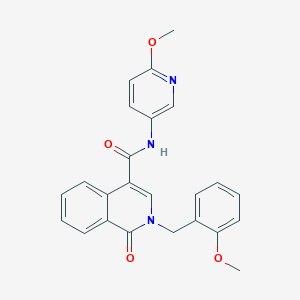
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11014839.png)
![N-[4-(acetylamino)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014843.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014845.png)
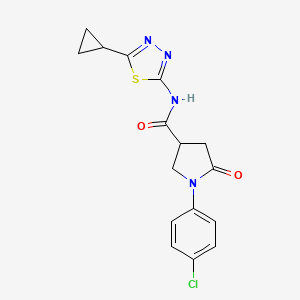
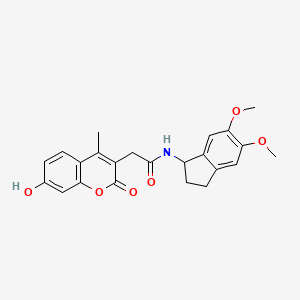
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-{[3-(thiophen-3-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11014851.png)
![Methyl 5-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11014855.png)
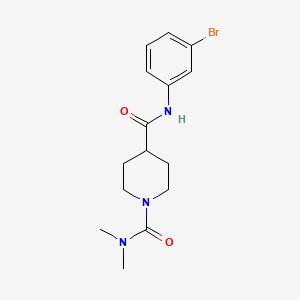
![3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11014874.png)
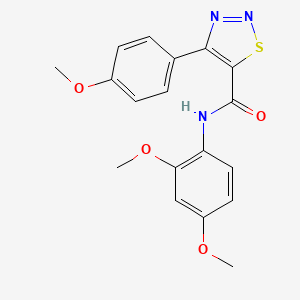
![methyl 2-({[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11014889.png)
